Cas no 59748-92-4 (4-bromo-2-chlorobenzoic acid)
4-bromo-2-chlorobenzoic acid structure
Product Name:4-bromo-2-chlorobenzoic acid
Numero CAS:59748-92-4
MF:C7H4BrClO2
MW:235.462460517883
CID:950608
PubChem ID:108829
Update Time:2025-04-19
4-bromo-2-chlorobenzoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-bromo-2-chlorobenzoic acid
- 3,6-Diamino-9-(4-(methylsulfonyl)aminophenyl)aminoacridine
- 3,6-Diamino-amsa
- AC1L2RGR
- AC1Q4GQ8
- AC1Q6VV1
- AG-H-03191
- CHEMBL37647
- N-[4-(3,6-diamino-acridin-9-ylamino)-phenyl]-methanesulfonamide
- N-[4-(3,6-dimethoxy-acridin-9-ylamino)-phenyl]-methanesulfonamide
- n-{4-[(3,6-diaminoacridin-9-yl)amino]phenyl}methanesulfonamide
- 4-Bromo-2-chlorobenzoicacid
- 59748-90-2
- CS-W002193
- PS-7658
- 4-Bromo-2-chlorobenzoic acid, 97%
- 2-Chloro-4-bromobenzoic acid
- A929609
- DB-024156
- AC-3904
- A8383
- JAVZWSOFJKYSDY-UHFFFAOYSA-
- DTXSID20208460
- 4-bromo-2-chloro-benzoic acid
- W-105302
- 2-Chloro-4-bromobenzoic Acid; 4-Bromo-2-chloro-benzoic Acid;
- 4-bromo-2chlorobenzoic acid
- 695NUG32VH
- 4-bromo-2-chloro benzoic acid
- InChI=1/C7H4BrClO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)
- A832455
- STR06071
- SCHEMBL256718
- NS00034230
- EINECS 261-911-9
- B1407
- AKOS005258412
- SY013482
- 59748-92-4
- Z448102192
- EN300-44255
- Benzoic acid, 4-bromo-2-chloro-
- AM20061170
- MFCD00040903
-
- Inchi: 1S/C7H4BrClO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)
- Chiave InChI: JAVZWSOFJKYSDY-UHFFFAOYSA-N
- Sorrisi: BrC1C=CC(C(=O)O)=C(C=1)Cl
Proprietà calcolate
- Massa esatta: 233.90832g/mol
- Massa monoisotopica: 233.90832g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 11
- Conta legami ruotabili: 1
- Complessità: 163
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.9
- Superficie polare topologica: 37.3Ų
Proprietà sperimentali
- Punto di fusione: 171-175 °C
4-bromo-2-chlorobenzoic acid Letteratura correlata
-
Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
59748-92-4 (4-bromo-2-chlorobenzoic acid) Prodotti correlati
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso